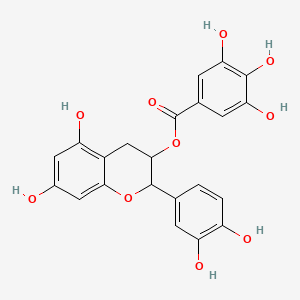

(-)-Catechin gallate

Übersicht

Beschreibung

Epigallo Catechin Gallate is a type of catechin, a natural phenol and antioxidant. It is the ester of epigallocatechin and gallic acid and is predominantly found in green tea. This compound is known for its potential health benefits, including anti-inflammatory, anti-cancer, and antioxidant properties .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Epigallocatechingallat kann durch Veresterung von Epigallocatechin mit Gallussäure synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Katalysators wie Salzsäure oder Schwefelsäure unter Rückflussbedingungen .

Industrielle Produktionsmethoden: Die industrielle Produktion von Epigallocatechingallat beinhaltet oft die Extraktion aus grünen Teeblättern. Der Prozess umfasst:

Extraktion: Grüne Teeblätter werden mit heißem Wasser oder Ethanol extrahiert.

Reinigung: Der Extrakt wird mit Techniken wie Chromatographie gereinigt, um Epigallocatechingallat zu isolieren.

Trocknung: Die gereinigte Verbindung wird dann getrocknet, um eine pulverförmige Form zu erhalten.

Arten von Reaktionen:

Reduktion: Es kann als Reduktionsmittel wirken und Elektronen an andere Moleküle abgeben.

Substitution: Epigallocatechingallat kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart starker Nukleophile.

Häufige Reagenzien und Bedingungen:

Oxidation: Sauerstoff, Peroxidase-Enzyme und leicht alkalische pH-Bedingungen.

Reduktion: Reduktionsmittel wie Natriumborhydrid.

Substitution: Starke Nukleophile wie Thiole und Amine.

Hauptprodukte:

Oxidation: Wasserstoffperoxid, Superoxidanionen.

Reduktion: Reduzierte Formen von Zielmolekülen.

Substitution: Substituierte Catechinderivate.

4. Wissenschaftliche Forschungsanwendungen

Epigallocatechingallat hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Biologie: Untersucht für seine Rolle bei der Modulation von Zellsignalwegen und Genexpression.

Medizin: Untersucht für sein Potenzial in der Krebstherapie, der kardiovaskulären Gesundheit und dem Neuroprotection

Industrie: Wird in der Lebensmittel- und Kosmetikindustrie wegen seiner antioxidativen Eigenschaften eingesetzt.

5. Wirkmechanismus

Epigallocatechingallat entfaltet seine Wirkungen durch verschiedene Mechanismen:

Antioxidative Aktivität: Es fängt freie Radikale und reaktive Sauerstoffspezies ab und verhindert Zellschäden.

Entzündungshemmende Wirkungen: Es hemmt die Produktion von pro-inflammatorischen Zytokinen und Enzymen.

Krebshemmende Eigenschaften: Es moduliert Zellsignalwege wie EGFR, JAK-STAT und PI3K-AKT-mTOR, was zu einer verringerten Zellproliferation und einer erhöhten Apoptose führt.

Ähnliche Verbindungen:

Epicatechin: Ein weiteres Catechin, das in grünem Tee vorkommt und ähnliche antioxidative Eigenschaften besitzt.

Resveratrol: Ein Stilben, das in Trauben vorkommt und für seine antioxidativen und entzündungshemmenden Wirkungen bekannt ist.

Ascorbinsäure:

Einzigartigkeit von Epigallocatechingallat:

Höhere antioxidative Aktivität: Epigallocatechingallat hat nachweislich eine höhere antioxidative Aktivität als Epicatechin und Resveratrol.

Spezifische gesundheitliche Vorteile: Es hat einzigartige krebshemmende Eigenschaften und ist effektiver bei der Modulation spezifischer Zellsignalwege.

Epigallocatechingallat zeichnet sich durch seine starken antioxidativen und krebshemmenden Eigenschaften aus, was es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen macht.

Wissenschaftliche Forschungsanwendungen

Epigallo Catechin Gallate has a wide range of scientific research applications:

Chemistry: Used as an antioxidant in various chemical reactions to prevent oxidation of sensitive compounds.

Biology: Studied for its role in modulating cell signaling pathways and gene expression.

Medicine: Investigated for its potential in cancer therapy, cardiovascular health, and neuroprotection

Industry: Utilized in the food and cosmetic industries for its antioxidant properties.

Wirkmechanismus

Epigallo Catechin Gallate exerts its effects through several mechanisms:

Antioxidant Activity: It scavenges free radicals and reactive oxygen species, preventing cellular damage.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes.

Anti-cancer Properties: It modulates cell signaling pathways such as EGFR, JAK-STAT, and PI3K-AKT-mTOR, leading to reduced cell proliferation and increased apoptosis.

Vergleich Mit ähnlichen Verbindungen

Epicatechin: Another catechin found in green tea, with similar antioxidant properties.

Resveratrol: A stilbene found in grapes, known for its antioxidant and anti-inflammatory effects.

Ascorbic Acid:

Uniqueness of Epigallo Catechin Gallate:

Higher Antioxidant Activity: Epigallo Catechin Gallate has been shown to have higher antioxidant activity compared to epicatechin and resveratrol.

Specific Health Benefits: It has unique anti-cancer properties and is more effective in modulating specific cell signaling pathways.

Epigallo Catechin Gallate stands out due to its potent antioxidant and anti-cancer properties, making it a valuable compound in various scientific and industrial applications.

Eigenschaften

IUPAC Name |

[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O10/c23-11-6-14(25)12-8-19(32-22(30)10-4-16(27)20(29)17(28)5-10)21(31-18(12)7-11)9-1-2-13(24)15(26)3-9/h1-7,19,21,23-29H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHVYAFMTMFKBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25615-05-8 | |

| Record name | 3-Galloylcatechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

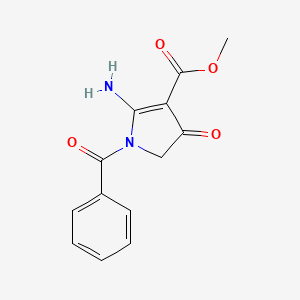

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(1-NH2Et)-4-(3-(dimethylamino)Pr)-2-Et-2H-benzo[b]-1,4-oxazin-3(4H)-one diHCl](/img/structure/B7853820.png)

![2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one;dihydrochloride](/img/structure/B7853860.png)

![(2-Ethenyl-4-azabicyclo[2.2.2]oct-5-yl)-(6-methoxyquinolin-4-yl)-methanol](/img/structure/B7853863.png)

![3-Amino-2-[4-butoxycarbonyl(piperazino)]pyridine](/img/structure/B7853879.png)